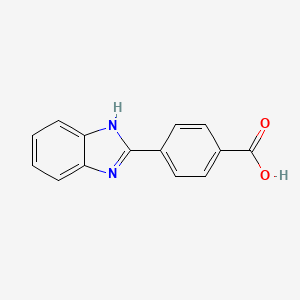

4-(1h-Benzimidazol-2-yl)benzoic acid

説明

Significance of Benzimidazole (B57391) Core in Chemical Biology and Materials Science

The benzimidazole ring system is a privileged structure in medicinal chemistry and materials science. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors. This has led to the development of a vast number of benzimidazole-containing drugs with diverse therapeutic applications. researchgate.net The electron-rich nitrogen atoms in the imidazole (B134444) ring can readily participate in hydrogen bonding and coordination with metal ions, further expanding its utility. nih.gov

In the field of materials science, the rigid and planar nature of the benzimidazole core, coupled with its thermal and chemical stability, makes it an excellent component for high-performance polymers. nih.govuni.lu These polymers, known as polybenzimidazoles (PBIs), exhibit exceptional thermal and mechanical properties. Furthermore, the benzimidazole unit is a key building block in the design of metal-organic frameworks (MOFs), where it acts as a linker to create porous materials with applications in gas storage and separation. sigmaaldrich.comnih.gov

4-(1H-Benzimidazol-2-yl)benzoic Acid as a Prototypical Scaffold for Investigation

The compound this compound serves as an exemplary prototypical scaffold in chemical research. Its structure presents two key functional handles for modification: the benzimidazole ring and the carboxylic acid group. This allows for systematic structural alterations to investigate structure-activity relationships (SAR). researchgate.net For instance, the carboxylic acid can be converted into esters, amides, or other functional groups to modulate properties like solubility and biological activity. researchgate.netihmc.us Similarly, the benzimidazole ring can be substituted at various positions to fine-tune the electronic and steric properties of the molecule. This systematic modification approach is fundamental to the process of drug discovery and materials design. researchgate.net

The inherent properties of this compound, such as its ability to act as a ligand for metal ions through its nitrogen atoms and carboxylate group, make it a versatile starting point for the construction of more complex supramolecular architectures and coordination polymers. nih.gov

Overview of Research Domains for this compound and its Derivatives

The research applications of this compound and its derivatives are broad and varied, spanning from medicinal chemistry to materials science.

In the realm of medicinal chemistry , derivatives of this scaffold have been investigated for their potential as:

Anticancer agents: By modifying the core structure, researchers have developed compounds that exhibit cytotoxic activity against various cancer cell lines. researchgate.net

Antimicrobial agents: The benzimidazole core is a known pharmacophore in antimicrobial drugs, and derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. ihmc.us

In materials science , this compound is utilized in the synthesis of:

High-performance polymers: The diacid functionality, after appropriate modification, can be used to create polybenzimidazoles with specific properties for applications such as high-temperature fuel cell membranes. nih.govrsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ability of the molecule to act as a linker, connecting metal ions, has been exploited to construct crystalline porous materials for gas storage and catalysis. nih.gov

Fluorescent sensors: The benzimidazole moiety can impart fluorescent properties, and derivatives are being explored for their potential as sensors for detecting metal ions or other analytes.

The following table provides a summary of the key physicochemical properties of the parent compound, this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | nih.gov |

| Molecular Weight | 238.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 66631-29-6 | nih.gov |

| Appearance | Solid | |

| Melting Point | >300 °C | |

| Solubility | Insoluble in water |

Structure

3D Structure

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZBLZRCSSUXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353952 | |

| Record name | 4-(1h-benzimidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66631-29-6 | |

| Record name | 4-(1h-benzimidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Condensation Approaches for 4-(1H-Benzimidazol-2-yl)benzoic Acid Synthesis

Direct condensation methods represent the most traditional route to the benzimidazole (B57391) core, involving the formation of the imidazole (B134444) ring from an o-phenylenediamine (B120857) precursor and a carboxylic acid or its derivative.

The condensation of o-phenylenediamine with p-aminobenzoic acid is a documented method for forming a 2-aryl benzimidazole structure. However, this reaction leads to the formation of 4-(1H-benzimidazol-2-yl)benzenamine, where an amino group is present on the phenyl ring instead of the carboxylic acid group specified for the target compound. semanticscholar.orgresearchgate.net One study reported that heating a mixture of o-phenylenediamine and p-aminobenzoic acid on a water bath, followed by basification with sodium hydroxide (B78521), yielded a product described as 4-(1H-benzo[d]imidazol-2yl) benzenamide, achieving a 70% yield. rasayanjournal.co.in Another variation using o-phosphoric acid as a condensing agent at 200°C for two hours also produced 4-(1H-benzimidazol-2-yl)benzenamine in a 70% yield. semanticscholar.orgresearchgate.net These findings underscore that while direct condensation with a benzoic acid derivative is feasible, the nature of the para-substituent is critical to obtaining the desired product. To synthesize this compound specifically, the reaction would require a starting material like 4-formylbenzoic acid or terephthalic acid, not p-aminobenzoic acid.

The Phillips-Ladenburg reaction is a classical method for benzimidazole synthesis, involving the condensation of o-phenylenediamines with carboxylic acids at elevated temperatures, often in the presence of a mineral acid like hydrochloric acid. semanticscholar.orgresearchgate.netcolab.ws For the synthesis of this compound, this reaction would traditionally involve heating o-phenylenediamine with terephthalic acid. While this method is robust, it often requires harsh conditions, such as temperatures exceeding 180°C, and can be challenging for aromatic acids. colab.ws Modern modifications focus on improving reaction conditions and yields. One-pot, solvent-free approaches have been developed where o-phenylenediamine is condensed with various organic acids by heating them together neat at temperatures around 140°C. umich.edu These solvent-free conditions are not only environmentally benign but can also simplify product isolation. umich.edu

Catalytic Strategies in the Synthesis of this compound and Analogs

To overcome the often harsh conditions of direct condensations, numerous catalytic strategies have been developed. These methods employ acid or metal-based catalysts to facilitate the cyclization under milder conditions, leading to higher yields and greater functional group tolerance.

Acid catalysts are frequently used to promote the condensation of o-phenylenediamine with aldehydes or carboxylic acids. The acid activates the carbonyl group, facilitating the nucleophilic attack by the diamine and subsequent cyclization and dehydration to form the benzimidazole ring. nih.govmdpi.com Various acids have been employed, including mineral acids and organic acids like p-toluenesulfonic acid. nih.gov For instance, an efficient protocol for synthesizing 1,2-disubstituted benzimidazole derivatives involves the condensation of o-phenylenediamines and aldehydes catalyzed by p-toluenesulfonic acid under solvent-free grinding conditions, noted for its short reaction times and high efficiency. nih.gov The condensation of benzamide (B126) with glyoxal (B1671930) has been studied using a range of acid catalysts, including hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid (PTSA), demonstrating the broad utility of acid catalysis in related transformations. mdpi.com A proposed mechanism for acid-catalyzed benzimidazole synthesis in charged microdroplets suggests that protonation of the carboxylic acid is a key step, enabling the reaction to proceed without the need for metal catalysts or added bases. nih.gov

A variety of metal-based catalysts have been shown to be highly effective for the synthesis of benzimidazoles, often under mild and environmentally friendly conditions.

ZnO Nanoparticles: Zinc oxide nanoparticles (ZnO NPs) have emerged as an efficient, reusable, and non-toxic heterogeneous catalyst for benzimidazole synthesis. tandfonline.comtandfonline.com Typically, the reaction involves the condensation of an o-phenylenediamine with an aldehyde. nih.gov For the synthesis of this compound, this would involve using 4-formylbenzoic acid as the aldehyde component. The use of ZnO NPs under solvent-free conditions at 70°C has been reported to give excellent yields of benzimidazole derivatives. tandfonline.comtandfonline.comresearchgate.net The high surface area and coordination sites of the nanoparticles are believed to be responsible for their high catalytic activity. tandfonline.com

Lanthanum Chloride: Lanthanum chloride (LaCl₃) is another effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a wide range of aldehydes. nih.govnih.gov The reactions are typically carried out under mild conditions, such as at room temperature in acetonitrile (B52724), with a catalyst loading of 10 mol%. nih.govnih.gov This method is valued for its simple work-up procedure, mild reaction conditions, and good to excellent yields (85-95%). researchgate.netnih.gov

Zinc Triflate: Zinc triflate (Zn(OTf)₂), a Lewis acid catalyst, efficiently promotes the formation of benzimidazoles from o-phenylenediamines and aldehydes. scirp.orgscirp.orgwikipedia.org The optimal condition often involves refluxing in ethanol (B145695) with 10 mol% of the catalyst. scirp.orgscirp.org This method is compatible with aldehydes bearing both electron-donating and electron-withdrawing substituents, providing good yields of the desired benzimidazoles. scirp.orgscirp.org The use of zinc triflate in acetonitrile has also been reported to result in high yields for similar cyclization reactions. researchgate.net

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| ZnO Nanoparticles | o-phenylenediamine, Aldehyd | Solvent-free | 70°C | 0.5-2 h | 94-98% | researchgate.net |

| Lanthanum Chloride | o-phenylenediamine, Aldehyde | Acetonitrile | Room Temp. | 2-4 h | 85-95% | researchgate.netnih.govnih.gov |

| Zinc Triflate | o-phenylenediamine, Aldehyde | Ethanol | Reflux | 8 h | 90-95% | scirp.orgscirp.orgresearchgate.net |

A modern, one-pot method for converting carboxylic acids directly into benzimidazoles utilizes the coupling agent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govrsc.org This acid-free methodology is particularly advantageous for its mild conditions and high yields (80-99%). nih.govrsc.orgresearchgate.net The process involves the activation of the carboxylic acid with HBTU in the presence of a base like N-ethyldiisopropylamine, followed by the addition of o-phenylenediamine. nih.gov The initial reaction forms the N-acylbenzimidazole intermediate at room temperature, which then undergoes HBTU-promoted cyclization at reflux to yield the final benzimidazole product. nih.govresearchgate.net This approach is notable for its broad substrate scope, tolerating various functional groups, and providing a direct route to structurally diverse benzimidazoles from commercially available carboxylic acids. nih.govrsc.org

Advanced Synthetic Techniques

Modern synthetic chemistry has moved towards methods that are not only efficient in terms of yield and reaction time but are also more environmentally benign. The synthesis of this compound and its core structure has benefited significantly from these advancements, including one-pot protocols, microwave-assisted reactions, and solvent-free conditions.

One-Pot Synthetic Protocols

In a typical procedure, o-phenylenediamine is reacted with 4-carboxybenzaldehyde. This reaction can be catalyzed by various reagents under different conditions to achieve high yields. For instance, an efficient one-pot, three-component synthesis has been developed using benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) with an Fe(III)-porphyrin catalyst, proceeding through a domino C-N bond formation and cyclization. nih.gov Another approach describes the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature, which provides excellent yields in a short time. organic-chemistry.org These methods highlight the versatility of one-pot strategies in constructing the benzimidazole core.

Table 1: Examples of One-Pot Synthesis Conditions for Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, Aryl aldehydes | H₂O₂/HCl | Acetonitrile | Room Temperature | Excellent | organic-chemistry.org |

| o-phenylenediamine, Benzaldehyde | ZnFe₂O₄ nanoparticles | Ethanol/Water | Ultrasonic irradiation | High | doi.org |

| Benzo-1,2-quinone, Aldehydes, NH₄OAc | Fe(III) porphyrin | Ethanol | Room Temperature | >90 | nih.gov |

| o-phenylenediamine, Organic acids | None | None (Neat) | 140°C | Good | umich.edu |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orgijprdjournal.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. ijprdjournal.comrasayanjournal.co.in This technique has been successfully applied to the synthesis of benzimidazoles.

The synthesis of the this compound scaffold can be achieved by reacting o-phenylenediamine with 4-aminobenzoic acid in the presence of o-phosphoric acid under reflux, a process that can be potentially accelerated with microwave heating. ijrpc.com Furthermore, the derivatization of related structures, such as the synthesis of hydrazides from esters, has been shown to be highly efficient under microwave irradiation, reducing reaction times and improving yields. chemmethod.comchemmethod.com The rapid and uniform heating provided by microwaves makes it an attractive method for high-throughput synthesis and library generation. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis This table is interactive. You can sort and filter the data.

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Benzimidazolyl Chalcones | Conventional | - | - | rasayanjournal.co.in |

| Synthesis of Benzimidazolyl Chalcones | Microwave | 30 sec - 2 min | High | rasayanjournal.co.in |

| Synthesis of Hydrazide from Ester | Conventional (Reflux) | 2 hours | 65 | chemmethod.com |

| Synthesis of Hydrazide from Ester | Microwave | 3 minutes | 93 | chemmethod.com |

| Synthesis of Benzimidazoles | Conventional | - | Lower | asianpubs.org |

| Synthesis of Benzimidazoles | Microwave | Shorter | Higher | asianpubs.org |

Solvent-Free Reaction Conditions

Solvent-free, or solid-phase, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst, or by heating the neat mixture. umich.edu

An efficient one-pot, solvent-free synthesis of benzimidazole derivatives has been reported by grinding o-phenylenediamine with organic acids or aldehydes in a mortar and pestle and heating the mixture to 140°C. umich.edu This method proceeds in good yield without the need for a catalyst. umich.edu Combining solvent-free conditions with microwave irradiation offers further advantages, leading to rapid and efficient synthesis of various benzimidazole derivatives with high yields. asianpubs.org This synergistic approach is particularly effective for cyclocondensation reactions, providing a fast and environmentally benign route to the benzimidazole core. asianpubs.orgnih.gov

Derivatization and Functionalization Strategies of this compound

The carboxylic acid group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives. Esterification and conversion to hydrazides are two common and important functionalization strategies.

Esterification of the Benzoic Acid Moiety

Esterification of the benzoic acid group is a fundamental transformation. The resulting esters can exhibit altered physical properties, such as increased solubility in organic solvents, and can serve as versatile intermediates for further reactions, like amide bond formation or reduction.

The esterification of benzoic acid derivatives is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.govyoutube.com For example, dissolving the benzoic acid derivative in an alcohol like ethanol, followed by the addition of catalytic sulfuric acid and heating, yields the corresponding ethyl ester. nih.gov This reaction is a standard procedure for converting the carboxylic acid of the title compound into its ester form, which is a crucial step for subsequent conversion into other derivatives like hydrazides. nih.gov

Conversion to Hydrazide Derivatives

The hydrazide functional group is a valuable pharmacophore and a key building block in medicinal chemistry. The conversion of this compound to its hydrazide derivative unlocks pathways to a variety of heterocyclic systems and other bioactive molecules.

The synthesis of this compound hydrazide is typically carried out in a two-step process. First, the carboxylic acid is converted to its methyl or ethyl ester. nih.gov Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. nih.govresearchgate.net The reaction mixture is often stirred at room temperature or heated to drive the reaction to completion, resulting in the precipitation of the hydrazide product. nih.govresearchgate.net This straightforward conversion provides a key intermediate for the synthesis of Schiff bases, oxadiazoles, and other important chemical entities. chemmethod.comresearchgate.net

Table 3: Synthesis of Hydrazide Derivatives This table is interactive. You can sort and filter the data. | Starting Material | Reagents | Solvent | Conditions | Product | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-(1H-benzoimidazol-2-yl)-benzoic acid | 1. SOCl₂ 2. Hydrazine hydrate | - | - | 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide | researchgate.net | | Benzoic acid ester derivative | Hydrazine hydrate, Ethanol | Room Temp, 12h | Corresponding Hydrazide | nih.gov | | Ethyl p-hydroxybenzoate | Hydrazine hydrate, Ethanol | Reflux, 2h | 4-hydroxybenzohydrazide | chemmethod.com |

Table of Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₄H₁₀N₂O₂ |

| o-phenylenediamine | Benzene-1,2-diamine | C₆H₈N₂ |

| 4-carboxybenzaldehyde | 4-Formylbenzoic acid | C₈H₆O₃ |

| Benzo-1,2-quinone | Cyclohexa-3,5-diene-1,2-dione | C₆H₄O₂ |

| Ammonium acetate | Ammonium acetate | C₂H₇NO₂ |

| Hydrogen peroxide | Hydrogen peroxide | H₂O₂ |

| Hydrochloric acid | Hydrochloric acid | HCl |

| Acetonitrile | Acetonitrile | C₂H₃N |

| Ethanol | Ethanol | C₂H₅OH |

| 4-aminobenzoic acid | 4-Aminobenzoic acid | C₇H₇NO₂ |

| o-phosphoric acid | Phosphoric acid | H₃PO₄ |

| This compound hydrazide | 4-(1H-Benzimidazol-2-yl)benzohydrazide | C₁₄H₁₂N₄O |

| Sulfuric acid | Sulfuric acid | H₂SO₄ |

| Hydrazine hydrate | Hydrazine hydrate | H₆N₂O |

Formation of Schiff Bases and Subsequent Cyclization (e.g., Azetidin-2-one Derivatives)

The synthesis of Schiff bases from this compound typically proceeds via an intermediate, 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide. researchgate.net This hydrazide is formed by reacting the parent carboxylic acid with hydrazine hydrate. The resulting hydrazide possesses a reactive primary amine group (-NH2) that readily condenses with various aromatic or heteroaromatic aldehydes.

The general mechanism for Schiff base formation involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov This intermediate then undergoes dehydration, often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol, to yield the stable imine or azomethine group (-N=CH-) characteristic of a Schiff base. nih.gov

A significant application of these Schiff bases is their use as synthons for constructing other heterocyclic systems, such as azetidin-2-ones (β-lactams). The cyclization is typically achieved through the Staudinger reaction, which involves the reaction of the Schiff base (imine) with chloroacetyl chloride in the presence of a base like triethylamine. The base deprotonates the imine to form an enolate, which then attacks the chloroacetyl chloride, leading to the formation of the four-membered β-lactam ring.

Table 1: Synthesis of Schiff Bases and Azetidin-2-one Derivatives

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Hydrazine Hydrate (N₂H₄·H₂O) 2. Aromatic Aldehyde (Ar-CHO), Acetic Acid (catalyst) | Schiff Base (Hydrazone) | Condensation |

| Schiff Base (from above) | Chloroacetyl Chloride, Triethylamine (Et₃N) | Azetidin-2-one derivative | [2+2] Cycloaddition (Staudinger Reaction) |

Synthesis of Acrylamide (Chalcone) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are bi-aromatic ketones that belong to the flavonoid family. researchgate.net The synthesis of chalcone (B49325) derivatives from a benzimidazole core is most commonly achieved through the Claisen-Schmidt condensation reaction. chemrevlett.commdpi.com This reaction involves an aldol (B89426) condensation between a substituted benzimidazole ketone and an aromatic aldehyde in the presence of a base, followed by dehydration. researchgate.net

To synthesize a chalcone derivative of this compound, the carboxylic acid group would first need to be converted to a methyl ketone (acetyl group). A more direct and commonly cited route involves starting with 2-acetylbenzimidazole. mdpi.comnih.gov This starting material is reacted with various substituted aromatic aldehydes in a basic medium, such as an aqueous solution of potassium hydroxide in ethanol. mdpi.com The mixture is typically stirred at room temperature, leading to the formation of the α,β-unsaturated carbonyl system characteristic of chalcones. mdpi.comnih.gov

The reaction yields (2E)-1-(1H-benzimidazol-2-yl)-3-(aryl)-2-propen-1-one derivatives, where the aryl group is derived from the chosen aldehyde. nih.gov

Table 2: Examples of Benzimidazole-Chalcone Synthesis via Claisen-Schmidt Condensation

| Benzimidazole Ketone | Aldehyde | Base/Solvent | Product Name | Yield |

|---|---|---|---|---|

| 2-Acetylbenzimidazole | Benzaldehyde | KOH / Ethanol | (2E)-1-(1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | 88% mdpi.com |

| 2-Acetylbenzimidazole | 4-Methylbenzaldehyde | KOH / Ethanol | (2E)-1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)-2-propen-1-one | 82-95% (range for derivatives) nih.gov |

| 2-Acetylbenzimidazole | 4-Methoxybenzaldehyde | KOH / Ethanol | (2E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one | 82-95% (range for derivatives) nih.gov |

| 2-Acetylbenzimidazole | 4-Chlorobenzaldehyde | KOH / Ethanol | (2E)-1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one | 82-95% (range for derivatives) nih.gov |

Sulfonamide Derivative Synthesis

The synthesis of sulfonamide derivatives attached to a benzimidazole scaffold is a common strategy in medicinal chemistry. nih.gov A general and effective method involves the reaction of an amino-substituted benzimidazole with a sulfonyl chloride in the presence of a base. nih.govasianpubs.org

For this compound, a synthetic pathway would first require the conversion of the carboxylic acid group into an amine. This can be achieved through a multi-step process such as a Curtius, Schmidt, or Hofmann rearrangement. Once the amino-benzimidazole derivative is obtained, it can be reacted with an appropriate arylsulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in a solvent like pyridine (B92270) or in the presence of another base to yield the desired sulfonamide.

Alternatively, some synthetic strategies build the benzimidazole ring last. For example, a precursor aniline (B41778) can be reacted with a sulfonic acid to form a sulfonyl chloride derivative, which is then further elaborated and cyclized to form the final benzimidazole-sulfonamide product. nih.gov

Modification of the Benzimidazole Heterocycle

The benzimidazole ring contains a secondary amine (N-H) group that is amenable to various substitution reactions, most notably N-alkylation and N-arylation. These modifications are often performed to alter the physicochemical properties of the parent molecule.

N-alkylation is frequently carried out by reacting the benzimidazole N-H with an alkyl halide (e.g., allyl bromide) or a chloroalkyl derivative in the presence of a base and a suitable solvent. nih.gov A common system employs potassium carbonate (K₂CO₃) as the base in acetonitrile as the solvent, with the reaction mixture heated to reflux. nih.gov This results in the attachment of the alkyl group to the nitrogen atom of the imidazole ring.

N-arylation can be achieved by reacting the benzimidazole with an aryl halide, often facilitated by a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This method allows for the introduction of various pyrimidine (B1678525) or other heterocyclic rings onto the benzimidazole nitrogen. nih.gov

Biological Activities and Mechanistic Investigations

Anticancer Efficacy and Molecular Mechanisms

Derivatives of 4-(1H-benzimidazol-2-yl)benzoic acid have demonstrated notable cytotoxic effects against several human cancer cell lines. For instance, a series of newly synthesized 4-(1H-benzimidazol-2-yl)benzene-1,3-diols showed promising antiproliferative properties, with some compounds exhibiting stronger activity than the established anticancer drug cisplatin (B142131) against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines. researchgate.netnih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathways)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. While direct studies on this compound are limited, extensive research on its derivatives highlights their pro-apoptotic capabilities. For example, certain 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazole derivatives have been shown to trigger apoptosis in chronic myeloid leukemia cells, an effect that is mediated, at least in part, through the activation of caspases 3 and 7. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.

Furthermore, studies on other benzimidazole-based compounds indicate the involvement of the mitochondrial pathway in apoptosis induction. researchgate.net This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, ultimately leading to cell death. The induction of apoptosis in MCF-7 breast cancer cells by certain benzimidazole (B57391) derivatives has been associated with an increase in the expression of caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, some benzimidazole derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can inhibit tumor growth. For example, a study on certain (1-benzyl-1H-1,2,3-triazol-4-yl)(1,3-diphenyl-1H-pyrazol-4-yl)methanones, which incorporate a benzimidazole moiety, demonstrated that these compounds can cause cell cycle arrest at the G0/G1 phase in MCF-7 cells. researchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.

Interference with DNA Synthesis and Repair Mechanisms

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. Inhibitors of PARP, particularly PARP-1, have emerged as a promising class of anticancer drugs, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzimidazole scaffold has been identified as a key component in the design of potent PARP inhibitors. nih.gov

Specifically, benzimidazole-4-carboxamide derivatives have been developed as highly effective PARP-1 inhibitors. researchgate.netnih.gov These compounds function by blocking the enzyme's ability to repair DNA damage, which can lead to the accumulation of DNA strand breaks and subsequent cell death in cancer cells. The identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide as a potent PARP-1 inhibitor with a Ki of 1 nM highlights the potential of this chemical class to interfere with DNA repair mechanisms. nih.gov

Inhibition of Specific Kinases

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. The dysregulation of kinase activity is a common feature of cancer, making them attractive targets for therapeutic intervention. Various derivatives of benzimidazole have been investigated as kinase inhibitors. For example, computational studies have predicted that some 1H-benzo[d]imidazole derivatives may exhibit potent kinase inhibition, particularly against receptor tyrosine kinases and their downstream signaling pathways. researchgate.net

Targeting of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2, PDGFR)

Receptor tyrosine kinases (RTKs) are a subclass of protein kinases that play a pivotal role in cancer progression. Several benzimidazole derivatives have been specifically designed and evaluated as inhibitors of key RTKs.

EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Benzimidazole-based derivatives have been developed as EGFR inhibitors. For instance, certain benzimidazole/1,2,3-triazole hybrids have been designed to target EGFR. nih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Benzimidazole-based compounds have been investigated as potential VEGFR-2 inhibitors. nih.gov

PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR signaling is also implicated in tumor growth and angiogenesis. While specific studies on this compound targeting PDGFR are not widely available, the broader class of benzimidazoles has been explored for this activity.

Antimicrobial Activity Profile

The benzimidazole scaffold is also known for its broad-spectrum antimicrobial properties. nih.gov While specific data for this compound is limited, studies on its derivatives provide insights into its potential antimicrobial activity.

A series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov The results indicated that these compounds generally exhibited better antibacterial than antifungal activity. nih.gov Another review highlights that the benzimidazole nucleus is a promising scaffold for developing new antimicrobial agents. nih.govresearchgate.net The antimicrobial activity of phenolic acids, including benzoic acid derivatives, has also been characterized, although direct comparisons to the target compound are not available. mdpi.com

Table 1: Cytotoxicity of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Derivative 1 | SW707 (Rectal) | 1.5 |

| Derivative 1 | HCV29T (Bladder) | 2.1 |

| Derivative 1 | A549 (Lung) | 3.4 |

| Derivative 1 | T47D (Breast) | 2.8 |

| Cisplatin | SW707 (Rectal) | 4.5 |

| Cisplatin | HCV29T (Bladder) | 5.2 |

| Cisplatin | A549 (Lung) | 3.8 |

| Cisplatin | T47D (Breast) | 6.1 |

| Data synthesized from studies on benzimidazole derivatives. researchgate.netnih.gov |

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

The antibacterial properties of compounds related to this compound have been evaluated against a variety of bacterial strains. Studies generally indicate that these derivatives possess notable activity, which can be modulated by substitutions on the benzimidazole and phenyl rings.

Research into a series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids, which are structural analogues of the target compound, demonstrated varied antibacterial efficacy. The in vitro activity was assessed using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC). In general, the synthesized compounds showed greater antibacterial than antifungal activity. nih.gov For instance, certain derivatives displayed significant potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.govnih.gov

Another study on benzimidazole-pyrazole hybrids, synthesized from a precursor derived from 4-amino benzoic acid and o-phenylenediamine (B120857), also confirmed antibacterial potential against both Gram-positive and Gram-negative strains. nih.gov Similarly, other research has found that Gram-positive bacteria are often more susceptible to imidazole-based compounds than Gram-negative bacteria. researchgate.nettubitak.gov.tr

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

| Compound Derivative | S. aureus | B. subtilis | E. coli | Reference |

|---|---|---|---|---|

| 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (9) | 6.25 | 6.25 | 12.5 | nih.gov |

| 4-(1-Octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (18) | 6.25 | 12.5 | 25 | nih.gov |

| Ciprofloxacin (Standard) | 6.25 | 6.25 | 6.25 | nih.gov |

Antifungal Activity Assessment

Benzimidazole derivatives are recognized as an important class of fungicides. nih.gov The antifungal potential of compounds structurally related to this compound has been explored, with many derivatives showing promising activity against various fungal pathogens.

In a study of 4-[1-(substituted...)-benzoimidazol-2-yl]-benzenesulfonic acids, antifungal activity was tested against Candida albicans and Aspergillus niger. nih.gov The results indicated that while the compounds were generally more effective as antibacterial agents, some derivatives exhibited notable antifungal action. nih.gov For example, compound 9 (4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid) and compound 18 (4-(1-octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid) were the most active in the series. nih.govnih.gov

Further research into new benzimidazole-1,2,4-triazole hybrids, which incorporate the 4-(1H-benzimidazol-2-yl)phenyl moiety, revealed significant anticandidal activity. nih.gov Several of these compounds demonstrated a potent antifungal profile, with some derivatives showing activity comparable to the reference drugs ketoconazole (B1673606) and fluconazole. nih.gov The mechanism for some of these compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical process for the fungal cell membrane. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

| Compound Derivative | C. albicans | A. niger | Reference |

|---|---|---|---|

| 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (9) | 12.5 | 25 | nih.gov |

| 4-(1-Octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (18) | 25 | 50 | nih.gov |

| Fluconazole (Standard) | 6.25 | 12.5 | nih.gov |

Structure-Activity Relationships Governing Antimicrobial Potential

The antimicrobial potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have provided valuable insights for designing more effective antimicrobial agents. researchgate.netnih.gov

For antibacterial activity, it has been observed that the presence of electron-withdrawing groups on the phenyl ring attached to the benzimidazole core tends to enhance efficacy. researchgate.net A quantitative structure-activity relationship (QSAR) study on a series of benzenesulfonic acid analogues indicated that topological and electronic parameters, such as the Balaban index (J) and LUMO (Lowest Unoccupied Molecular Orbital) energy, are important in describing the antimicrobial activity. nih.govnih.gov

In the context of antifungal activity, SAR studies of benzimidazole-1,2,4-triazole derivatives revealed that substitutions at the C-5 position of the benzimidazole ring and the C-4 position of the phenyl ring are critical. acs.org For instance, chloro or fluoro substitution at the C-5 position of the benzimidazole ring was found to significantly increase antifungal activity. Furthermore, chloro and methoxy (B1213986) groups at the C-4 position of the phenyl ring attached to the triazole moiety also enhanced anticandidal effects. acs.org

Antiviral Properties and Investigation

The benzimidazole scaffold is a component of several antiviral compounds. nih.gov Investigations into derivatives of this compound have included evaluations of their potential to inhibit viral replication.

A study involving a series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids included an in vitro antiviral screening. nih.govnih.gov The compounds were tested against a panel of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Vaccinia virus, and Vesicular Stomatitis Virus in HEL cell cultures. Additionally, activity was assessed against Feline Corona Virus (FIPV) and Feline Herpes Virus (FHV) in CrFK cell cultures, and against Human Immunodeficiency Virus-1 (HIV-1) and Human Immunodeficiency Virus-2 (HIV-2) in CEM cell cultures. The results indicated that most of the compounds exhibited little to no significant antiviral activity, with the exception of a few derivatives that showed modest effects against certain viruses. nih.gov

Anti-inflammatory Actions and Pathway Modulation

Benzimidazole derivatives are recognized for their significant anti-inflammatory potential, acting through various mechanisms to modulate inflammatory pathways. nih.govmdpi.comnih.gov Research has demonstrated that these compounds can reduce the expression of pro-inflammatory cytokines and inhibit key enzymes involved in the inflammatory response. nih.govnih.gov

Studies on specific benzimidazole derivatives have shown their ability to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net For example, in a rat model of Freund's complete adjuvant (FCA)-induced arthritis, treatment with a benzimidazole derivative significantly reduced inflammation, pannus formation, and the mRNA expression of TNF-α and IL-6. nih.gov This treatment also led to a decrease in prostaglandin (B15479496) E2 (PGE2) levels, which are comparable to the effects of the standard anti-inflammatory drug piroxicam. nih.gov

The anti-inflammatory effects of benzimidazoles are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comresearchgate.net SAR studies suggest that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical for modulating anti-inflammatory activity. nih.gov

Enzyme Inhibition Studies

The biological effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes. This targeted inhibition is a key mechanism behind their therapeutic potential.

Notable examples include the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51A1), a vital enzyme in the biosynthesis of ergosterol. nih.govacs.org Triazole-containing antifungals are well-known for acting via this mechanism, and benzimidazole-triazole hybrids have been developed to target this enzyme, showing concentration-dependent inhibition of ergosterol production. nih.gov

In other studies, benzimidazole derivatives have been investigated as kinase inhibitors. Computational predictions and molecular docking studies have suggested that certain derivatives can potently inhibit receptor tyrosine kinases like EGFR and ALK, as well as downstream pathway components such as PI3K and mTOR. researchgate.net Furthermore, as mentioned previously, the anti-inflammatory properties of many benzimidazoles are linked to their inhibition of COX and 5-lipoxygenase (5-LOX) enzymes. mdpi.comresearchgate.net

General Enzyme Inhibition Mechanisms

The mechanisms through which benzimidazole derivatives inhibit enzymes are diverse. In the case of antifungal 14α-demethylase inhibitors, the nitrogen atom in the azole ring (in this case, a triazole hybridized with the benzimidazole) coordinates with the heme iron atom in the enzyme's active site, preventing the natural substrate from binding. nih.gov

For nitroimidazole-containing compounds, the mechanism often involves the compound acting as a prodrug. The nitro group is reduced under anaerobic conditions to form a short-lived, highly reactive nitro radical anion. This radical can cause damage to cellular macromolecules, including DNA, leading to cell death. nih.gov

For compounds exhibiting antioxidant activity, which can be linked to the inhibition of oxidative enzymes, several mechanisms have been proposed. mdpi.com These include Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). The efficiency of these mechanisms is related to molecular properties such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). mdpi.com

Specific Inhibition of Elastase Activity

There is currently a lack of specific research data on the direct inhibition of elastase by this compound. However, the broader class of benzimidazole derivatives has been investigated for its potential to inhibit various proteases. Elastase, a serine protease, is a crucial target in inflammatory diseases. The development of elastase inhibitors is a significant area of research, though specific studies involving this compound are yet to be published.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Direct studies on the inhibition of acetyl-CoA carboxylase (ACCase) by this compound have not been reported in the available scientific literature. However, other benzoic acid derivatives have been shown to possess ACCase inhibitory activity. For instance, the compound (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E) has been demonstrated to inhibit ACCase, suggesting that the benzoic acid moiety can be a pharmacophore for this enzyme. nih.gov The potential of this compound as an ACCase inhibitor remains an area for future investigation.

Dihydrofolate Reductase (DHFR) Targeting

While direct evidence for this compound targeting dihydrofolate reductase (DHFR) is not available, the benzimidazole nucleus is a known scaffold for the design of DHFR inhibitors. DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. The structural similarity of the benzimidazole core to the purine (B94841) bases that naturally bind to DHFR suggests a theoretical basis for potential inhibitory activity.

Anthelmintic Activity Evaluation

The benzimidazole class is well-established for its broad-spectrum anthelmintic properties, with drugs like albendazole (B1665689) and mebendazole (B1676124) being prime examples. These agents typically function by binding to the β-tubulin of parasitic worms, thereby inhibiting microtubule polymerization. While direct evaluation of this compound for anthelmintic activity is not extensively documented, related compounds have shown promise. For instance, a series of 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amines demonstrated significant anthelmintic activity against Pheretima posthuma. bldedu.ac.in This suggests that the 4-(1H-benzimidazol-2-yl) core structure can contribute to anthelmintic effects. Further studies are required to determine the specific activity of this compound.

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

Several studies have highlighted the antioxidant potential of 2-arylbenzimidazole derivatives, a class to which this compound belongs. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. Research on various 2-arylbenzimidazoles has shown that the presence of hydroxyl groups on the aryl ring significantly enhances antioxidant capacity. nih.gov

A study on a series of 2-arylbenzimidazole derivatives demonstrated their efficacy in scavenging hydroxyl and superoxide (B77818) radicals, as well as their ferric reducing antioxidant power. nih.gov Another investigation into 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles also reported moderate antioxidant activity using the DPPH radical scavenging assay. tandfonline.com The mechanism is believed to involve the donation of a hydrogen atom from the benzimidazole N-H group or from substituents on the aromatic rings to stabilize free radicals.

While specific data for this compound is limited, the collective findings for the 2-arylbenzimidazole class suggest its potential as an antioxidant. The presence of the carboxylic acid group on the phenyl ring may influence this activity.

| Compound Class | Antioxidant Assay | Key Findings | Reference |

| 2-Arylbenzimidazole Derivatives | Hydroxyl Radical Scavenging | Compounds with a 5-hydroxyl group on the benzimidazole ring showed significant activity. | nih.gov |

| 2-Arylbenzimidazole Derivatives | DPPH Radical Scavenging | Moderate to good radical scavenging activity was observed. | nih.govtandfonline.com |

| 2-Arylbenzimidazole Derivatives | Ferric Reducing Antioxidant Power | Activity was demonstrated, indicating electron-donating capabilities. | nih.gov |

Receptor Binding and Modulation in Biological Systems

Specific data on the receptor binding profile of this compound is not available in the current literature. However, the benzimidazole scaffold is known to interact with a variety of receptors. For example, certain benzimidazole derivatives act as antagonists at histamine (B1213489) H1 and H2 receptors, while others modulate the activity of opioid and benzodiazepine (B76468) receptors. humanjournals.com The potential for this compound to bind to and modulate specific receptors remains a topic for future research.

Exploration of Other Pharmacological Potentials (e.g., Antiulcer Effects, Central Nervous System Modulation)

The benzimidazole framework is a core component of several clinically used drugs with diverse pharmacological effects.

Antiulcer Effects: A prominent example is omeprazole, a proton pump inhibitor used to treat acid-related disorders. The antiulcer activity of many benzimidazole derivatives stems from their ability to inhibit the H+/K+-ATPase enzyme system in gastric parietal cells. researchgate.netderpharmachemica.com While the antiulcer potential of this compound has not been specifically tested, the general propensity of the benzimidazole class for this activity suggests it as a possible area of investigation. nih.gov

Central Nervous System (CNS) Modulation: Various benzimidazole derivatives have been shown to exert effects on the CNS, including sedative, hypnotic, and anticonvulsant activities. humanjournals.com The structural features of the benzimidazole ring allow it to cross the blood-brain barrier and interact with CNS targets. The specific CNS effects of this compound have not been reported and would require dedicated pharmacological screening.

Applications in Materials Science

Design and Construction of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linkers used in their synthesis.

While the specific use of 4-(1h-Benzimidazol-2-yl)benzoic acid as the primary organic linker in the zirconium-based MOF HIAM-4040 is not documented in readily available scientific literature, the principles of MOF design allow for speculation on its potential role. Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability, which is attributed to the strong coordination bonds between zirconium oxide clusters and carboxylate linkers. For instance, the well-known UiO-66 is constructed from Zr₆O₄(OH)₄ clusters and terephthalic acid linkers.

In the context of a hypothetical or novel MOF, this compound could serve as a linker connecting zirconium clusters. The carboxylate group would be the primary point of attachment to the zirconium centers. The benzimidazole (B57391) moiety could introduce additional functionality and structural features within the MOF pores. The construction of HIAM-4040 and a related structure, HIAM-4040-OH, has been successfully achieved using pentacarboxylate linkers, demonstrating the feasibility of incorporating complex linkers into zirconium-based frameworks. The formation of these (5,5)-c zfu type Zr-MOFs has been shown to have stringent requirements regarding the geometry and length of the organic linkers.

The geometry and coordination capabilities of the organic linker are paramount in determining the final topology and architecture of a MOF. The this compound molecule possesses a largely linear and rigid structure, which can favor the formation of ordered, high-symmetry frameworks. The presence of the benzimidazole group, in addition to the coordinating carboxylate, offers multiple potential interaction sites.

The carboxylate group can coordinate to metal centers in various modes (e.g., monodentate, bidentate chelating, or bridging), which directly influences the connectivity of the resulting framework. The nitrogen atoms of the benzimidazole ring can also participate in coordination to some metal ions or act as hydrogen bond acceptors, further directing the assembly of the supramolecular structure. The interplay between these different binding capabilities can lead to the formation of complex and unique MOF architectures.

The porosity of a MOF is a direct consequence of its crystal structure, specifically the arrangement of the metal clusters and organic linkers. The use of a linker like this compound would result in a specific pore size and shape, dictated by the length and rigidity of the linker. The benzimidazole group extending into the pores could also influence the surface chemistry of the pores, potentially affecting the MOF's adsorption properties for specific gases or molecules.

Beyond zirconium, this compound and its isomers have been shown to form coordination polymers with a variety of other metal ions. For example, the related ligand 4-benzoimidazol-1-yl-methyl benzoic acid has been used to synthesize coordination polymers with Ni(II). In one instance, this resulted in a 2D network, while in another, a 1D chain was formed, highlighting how synthetic conditions and the presence of other ligands can influence the final structure. The ability of the benzimidazole and carboxylate groups to coordinate with a range of metal ions makes this class of compounds versatile for the construction of diverse coordination polymers with potential applications in catalysis and luminescence.

Crystal Engineering and Supramolecular Chemistry

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures.

In the absence of metal ions, this compound can self-assemble into intricate hydrogen-bonded networks. The primary hydrogen bonding motifs involve the carboxylic acid group and the benzimidazole N-H and N atoms. The carboxylic acid groups can form dimers through strong O-H···O hydrogen bonds. Additionally, the benzimidazole N-H group can act as a hydrogen bond donor, while the imine nitrogen can act as an acceptor, leading to N-H···N hydrogen bonds.

Control over Crystal Morphologies through Derivative Design

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and the control of crystal morphology is a critical aspect of this discipline. The external shape of a crystal is a macroscopic expression of its internal packing arrangement, which is governed by intermolecular interactions. While specific studies on the morphological control of this compound derivatives are not extensively documented, the principles of crystal engineering provide a clear framework for how such control could be achieved.

Exploitation of Non-Covalent Interactions for Supramolecular Assembly

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—to assemble molecules into well-defined, higher-order structures. The structure of this compound is ideally suited for this purpose, as it contains multiple sites for strong and directional hydrogen bonding (the N-H and O-H groups) as well as aromatic rings that can participate in π-π stacking.

Research has shown that this molecule is an effective building block, or "ligand," for constructing metal-organic frameworks (MOFs) and coordination polymers. In these materials, the carboxylic acid group coordinates to metal ions, while the benzimidazole N-H group remains available to form robust hydrogen bonds.

Table 1: Examples of Non-Covalent Interactions in Coordination Polymers of this compound This table is interactive. Click on the headers to sort.

| Metal Ion | Type of Interaction | Role in Supramolecular Structure |

|---|---|---|

| Co(II) | N–H···O Hydrogen Bond | Links 1D coordination chains into a 2D layer. |

| Ni(II) | N–H···O Hydrogen Bond | Connects adjacent chains to form a 2D network. |

| Zn(II) | N–H···O Hydrogen Bond | Extends the structure into a 3D supramolecular framework. |

| Zn(II) | π–π Stacking | Stabilizes the 3D network through interactions between benzimidazole rings. |

Integration into Advanced Materials (e.g., Polymers, Nanomaterials)

The same properties that make this compound valuable in supramolecular chemistry—namely its rigidity and hydrogen-bonding capability—also make it an excellent candidate for integration into advanced materials like polymers. It can be used as a monomer in polymerization reactions or as a functional additive to enhance the properties of existing polymer matrices.

Enhancement of Thermal and Mechanical Properties of Polymer Matrices

The incorporation of rigid, aromatic, and heterocyclic units like benzimidazole into polymer backbones is a well-established strategy for creating high-performance polymers with superior thermal and mechanical stability. The benzimidazole ring's rigid structure restricts the mobility of polymer chains, while the N-H group can form strong inter-chain hydrogen bonds. This combination significantly increases the energy required to induce thermal motion or mechanical deformation.

When integrated into polymer matrices such as polyimides or polyamides, benzimidazole-containing monomers can dramatically increase the material's glass transition temperature (Tg) and thermal decomposition temperature (Td). For example, studies on polyimides incorporating benzimidazole-based diamines show a significant boost in thermal properties. The strong intermolecular hydrogen bonding and π-π stacking interactions between the benzimidazole units act as physical cross-links, stiffening the polymer chains. This leads to enhanced mechanical properties, including higher tensile strength and modulus.

While specific data for polymers synthesized directly with this compound is limited in publicly available research, the well-documented effects of similar benzimidazole-containing monomers provide a strong indication of its potential. The data in the table below, from studies on related benzimidazole-containing polymers, illustrates the typical enhancements observed.

Table 2: Representative Thermal and Mechanical Properties of Benzimidazole-Containing Polymers This table is interactive. Click on the headers to sort.

| Polymer Type | Property | Value |

|---|---|---|

| Benzimidazole-Polyimide | Glass Transition Temperature (Tg) | Up to 448 °C |

| Benzimidazole-Polyimide | 5% Weight Loss Temperature (Td5) | Up to 554 °C |

| Benzimidazole-Polyimide | Tensile Strength | 118 - 148 MPa |

| Benzimidazole-Polyimide | Tensile Modulus | 2.7 - 4.1 GPa |

| Polybenzimidazole (PBI) Aerogel | Thermal Decomposition Temperature | > 500 °C |

| Polybenzimidazole (PBI) Aerogel | Thermal Conductivity | As low as 23.9 mW m⁻¹ K⁻¹ |

The integration of this compound into polymer systems is a promising route to developing next-generation materials for demanding applications in the aerospace, electronics, and automotive industries, where high thermal resistance and mechanical robustness are essential.

Catalytic Applications of 4 1h Benzimidazol 2 Yl Benzoic Acid and Its Derivatives

Role as a Ligand in Organic Transformation Catalysis

4-(1H-Benzimidazol-2-yl)benzoic acid can act as a versatile ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with applications in catalysis. The benzimidazole (B57391) nitrogen atoms and the carboxylate group can coordinate to metal ions, leading to the formation of extended structures with potential catalytic sites.

A notable example is the synthesis of a luminescent zinc metal-organic framework, {[Zn(BBA)(H2O)]·H2O}n, where BBA is the deprotonated form of this compound. In this framework, the BBA ligand exhibits a monodentate coordination mode, with one of the benzimidazole nitrogen atoms binding to the Zn(II) center. The carboxylate group participates in hydrogen bonding, contributing to the stability of the 3D supramolecular architecture. While this particular MOF was investigated for its sensing capabilities, its structure demonstrates the potential of this compound to create porous materials that could be adapted for catalytic purposes. The uncoordinated nitrogen atom of the benzimidazole ring and the potential for introducing open metal sites suggest that such frameworks could be explored for heterogeneous catalysis.

Furthermore, related benzimidazole-based ligands have been successfully incorporated into coordination compounds that exhibit photocatalytic activity. For instance, coordination compounds constructed from benzimidazole-derivative ligands and copper halides have been shown to photocatalytically degrade organic pollutants. This highlights the potential of metal complexes bearing the this compound ligand to participate in photoredox catalysis for various organic transformations.

The following table summarizes the coordination behavior of this compound in a zinc-based metal-organic framework.

| Compound | Metal Center | Ligand Coordination Mode | Key Structural Features | Potential Application |

| {[Zn(BBA)(H2O)]·H2O}n | Zn(II) | Monodentate (via benzimidazole nitrogen) | 3D supramolecular network through hydrogen bonding | Sensing, Catalysis |

Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The rigid backbone and versatile coordination sites of this compound make it an attractive scaffold for the design of novel chiral ligands. Chirality can be introduced to the molecule in several ways, such as by attaching a chiral auxiliary to the benzimidazole nitrogen or the carboxylic acid group, or by using a chiral precursor in the synthesis of the benzimidazole ring itself.

While direct reports on the use of chiral derivatives of this compound in asymmetric catalysis are not abundant, the broader class of chiral benzimidazole-containing ligands has seen significant success. For example, chiral N-heterocyclic carbene (NHC) precursors have been synthesized from chiral diamines, which upon cyclization form chiral benzimidazolium salts. These can then be used to generate chiral NHC ligands in situ for asymmetric metal-catalyzed reactions.

One can envision a synthetic strategy to develop chiral ligands from this compound. For instance, the carboxylic acid functionality could be coupled with a chiral amine or alcohol to introduce a stereocenter. The resulting chiral ligand could then be coordinated to a transition metal to generate a catalyst for asymmetric transformations such as hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions.

The table below outlines a conceptual approach to the development of chiral ligands from this compound and their potential applications.

| Chiral Ligand Design Strategy | Resulting Chiral Ligand Type | Potential Metal Catalyst | Target Asymmetric Reaction |

| Amide coupling with a chiral amine | Chiral benzimidazole-amide | Rh, Ru, Ir | Asymmetric hydrogenation, Asymmetric transfer hydrogenation |

| Esterification with a chiral alcohol | Chiral benzimidazole-ester | Pd, Cu | Asymmetric allylic alkylation, Asymmetric Heck reaction |

| Synthesis from a chiral o-phenylenediamine (B120857) | Inherently chiral benzimidazole | Various | A broad range of asymmetric transformations |

The exploration of this compound and its derivatives in catalysis is an active area of research. Its modular nature and strong coordinating abilities position it as a promising platform for the development of both efficient homogeneous and heterogeneous catalysts for a wide array of organic transformations.

Sensor Development Utilizing 4 1h Benzimidazol 2 Yl Benzoic Acid

Design of Fluorescent Sensors for Ion Detection (e.g., Cyanide Anion Sensing)

The design of fluorescent sensors based on the 4-(1H-Benzimidazol-2-yl)benzoic acid framework involves the strategic integration of a fluorophore (the signaling unit) and a receptor (the recognition unit) that can selectively interact with the target analyte. Benzimidazole (B57391) itself can serve as both part of the fluorophore and the recognition site. For anion sensing, particularly for the highly toxic cyanide anion (CN⁻), the design often focuses on creating a receptor site that can specifically bind with CN⁻ over other competing anions. nih.gov

A common strategy involves creating a hydrogen-bonding cavity where the N-H proton of the benzimidazole ring can interact with the anion. This interaction modulates the electronic properties of the molecule, leading to a change in its fluorescence emission. For instance, a sensor named S1, a benzimidazole derivative, was designed to detect CN⁻ in aqueous solutions with high selectivity and sensitivity. nih.gov It could effectively distinguish CN⁻ from other anions like F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, SCN⁻, and ClO₄⁻. nih.gov Another design principle incorporates the benzimidazole-2-acetonitrile group as an acceptor and a triphenylamine (B166846) moiety as an electron donor, creating an A–π–D–π–A (Acceptor–π–Donor–π–Acceptor) structure. rsc.org This architecture facilitates a strong intramolecular charge transfer (ICT) process, which is highly sensitive to the presence of nucleophiles like cyanide.

Researchers have synthesized various derivatives to optimize sensor performance. For example, a fluorescent sensor, 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol, was developed for cyanide detection in DMSO solution. scispace.comresearchgate.net This sensor demonstrated high sensitivity and a rapid response to CN⁻. researchgate.net The design of these sensors aims for a low limit of detection (LOD), often far below the maximum acceptable level of cyanide in drinking water (1.9 μM) set by the World Health Organization (WHO). nih.govspectroscopyonline.com For instance, one benzimidazole-based sensor achieved a detection limit for CN⁻ as low as 8.8×10⁻⁸ M. nih.gov The practical application of these sensors is also a key consideration in their design, leading to the development of test strips for convenient, on-site field measurements. nih.gov

Table 1: Performance of Various Benzimidazole-Based Fluorescent Sensors for Cyanide (CN⁻) Detection

| Sensor/Compound | Analyte | Detection Limit (LOD) | Solvent/Medium | Key Finding |

|---|---|---|---|---|

| Benzimidazole-naphthalene derivative (S1) | CN⁻ | 8.8 x 10⁻⁸ M | H₂O/DMSO (8:2, v/v) | Highly selective and sensitive; significantly lower than WHO guideline. nih.gov |

| (2E,2′E)-3,3′-((phenylazanediyl)bis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2-yl)acrylonitrile) (PBIA) | CN⁻ | 10⁻⁸ M | DMSO | Rapid response time (<20 seconds) with a distinct fluorogenic property. rsc.org |

| 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol | CN⁻ | 1.8 x 10⁻⁶ M | DMSO | Demonstrates a 1:1 binding stoichiometry with CN⁻. researchgate.net |

| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid (1) | CN⁻ | 0.8 µM | CH₃CN/H₂O | Sensor is reversible and can be used for multiple detection cycles. rsc.orgscispace.com |

| Benzimidazole functionalized NDI derivative (L2) | CN⁻ | 8.32 x 10⁻⁷ M | DMSO/H₂O | Shows fluorescence enhancement upon CN⁻ binding and is recyclable. rsc.org |

Mechanisms of Analyte Recognition and Signal Transduction

The detection of analytes by this compound-based sensors relies on specific chemical interactions that translate into a measurable optical signal, typically a change in fluorescence intensity or color. The two primary mechanisms are analyte recognition and signal transduction.

Analyte Recognition: Recognition is the initial, selective binding of the sensor molecule to the target analyte. For cyanide anion detection, several interactions are exploited.

Hydrogen Bonding: The N-H proton of the benzimidazole ring is acidic and can form strong hydrogen bonds with basic anions like cyanide. This interaction is often the primary mode of recognition.

Nucleophilic Addition: Cyanide is a potent nucleophile and can attack electrophilic centers within the sensor molecule. rsc.org In sensors with conjugated systems, such as those containing a vinyl group attached to the benzimidazole ring, CN⁻ can undergo a nucleophilic addition reaction. rsc.org This covalent bond formation is a very specific and often irreversible recognition event, characteristic of a "chemodosimeter".

Deprotonation: The interaction with a strong base like cyanide can lead to the deprotonation of the acidic N-H proton of the benzimidazole or a phenolic -OH group if present in the structure. This changes the electronic distribution and, consequently, the photophysical properties of the sensor.

Signal Transduction: Once the analyte is recognized, a signal must be generated. In fluorescent sensors, this involves modulating the emission of light through various photophysical processes.

Intramolecular Charge Transfer (ICT): Many benzimidazole-based sensors are designed with electron-donating and electron-accepting groups to facilitate ICT. rsc.org Upon excitation with light, an electron moves from the donor to the acceptor part of the molecule. The binding of an analyte, such as cyanide, can either enhance or inhibit this ICT process. For example, the nucleophilic addition of cyanide to a conjugated system can disrupt the electron flow, causing a blue shift (hypsochromic shift) in the fluorescence spectrum as the ICT process is inhibited. rsc.org This results in a visible color change of the fluorescence. rsc.org

Photo-induced Electron Transfer (PET): In PET sensors, the fluorescence is initially "off" or quenched because an electron from a receptor unit is transferred to the excited fluorophore. When the receptor binds to an analyte, its electron-donating ability is suppressed, which blocks the PET process. This inhibition of quenching leads to a restoration or "turn-on" of fluorescence. Conversely, some sensors are designed where anion binding enhances the PET process, causing fluorescence quenching ("turn-off"). nih.gov

Formation of Cyanohydrin: In sensors containing an aldehyde group, cyanide can attack the carbonyl carbon to form a cyanohydrin. rsc.orgscispace.com This reaction alters the electronic structure of the sensor, often leading to a quenching of fluorescence. rsc.orgscispace.com Studies using 1H NMR and mass spectrometry have confirmed the formation of cyanohydrin derivatives in the presence of cyanide. rsc.orgscispace.com

Computational and Spectroscopic Studies in Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and spectroscopic characteristics of molecules like 4-(1H-Benzimidazol-2-yl)benzoic acid. These methods provide detailed insights into the molecule's behavior at the atomic level.

The optimization of the molecular geometry is a fundamental step in computational studies to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.

While a comprehensive computational study detailing the optimized geometry of this compound is not extensively documented in dedicated publications, analysis of closely related structures provides significant insight. For instance, a structural analysis of the analogous compound, 4-(1H-Benzimidazol-2-yl)benzonitrile, revealed that the benzimidazole (B57391) ring system and the adjacent phenyl ring are nearly coplanar, with a very small dihedral angle of 3.87(3)° between them. nih.gov This planarity suggests an extended π-conjugated system across the two aromatic moieties. It is highly probable that this compound adopts a similar low-energy planar conformation to maximize electronic delocalization.

Experimental crystallographic data for this compound is available and provides a benchmark for theoretical calculations. nih.gov Comparing calculated parameters with experimental X-ray diffraction data is the standard method for validating the accuracy of the chosen computational level of theory.

Table 1: Selected Experimental Bond and Angle Data for Related Structures Note: This table presents data for a closely related nitrile analogue to illustrate typical structural parameters, as detailed computational tables for the target acid are not available in the cited literature.

| Parameter | Value (for 4-(1H-Benzimidazol-2-yl)benzonitrile) | Reference |

|---|---|---|

| Dihedral Angle (Benzimidazole-Phenyl) | 3.87 (3)° | nih.gov |

| N—H···N Hydrogen Bond Length | 3.033 (2) Å | nih.gov |

| C=N (imidazole ring) Bond Length | 1.3191 (16) Å | nih.gov |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and suggests that the molecule can be more easily excited. This intramolecular charge transfer from the HOMO to the LUMO is fundamental to understanding a molecule's optical and electronic behavior.

While specific HOMO and LUMO energy values for this compound have not been detailed in the primary literature reviewed, DFT studies on series of related benzimidazole derivatives are common. nih.govmdpi.com For example, a DFT study on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates demonstrated that FMO analysis is key to understanding charge transfer and optical properties in this class of compounds. nih.gov Such studies typically show that the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient moieties, and the energy gap can be tuned by modifying substituents.

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis This table outlines the typical parameters calculated in FMO studies. Specific values for this compound are not available in the cited literature.

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE, eV) | ΔE = ELUMO - EHOMO |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within a molecule. Computational vibrational analysis is performed to assign the observed spectral bands to specific atomic motions (e.g., stretching, bending, and twisting). Potential Energy Distribution (PED) analysis provides a quantitative measure of how much each type of internal coordinate (bond stretch, angle bend) contributes to a given normal mode of vibration.

A complete vibrational analysis with PED for this compound is not available in the reviewed literature. However, such studies have been performed on very similar molecules, such as its isomer 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, providing a template for the expected spectral features. These analyses typically involve calculating the harmonic vibrational frequencies using DFT and scaling them with a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors indicating regions of varying electrostatic potential.

Red regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.